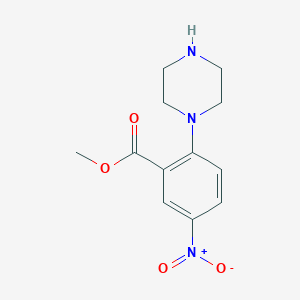

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

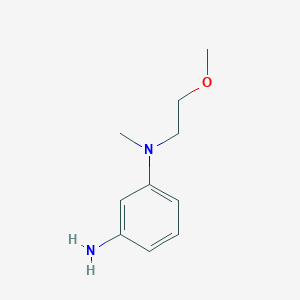

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of 5-nitro-2-(piperazin-1-yl)benzoic acid, which has the molecular formula C11H13N3O4 .

Molecular Structure Analysis

The molecular structure of 5-nitro-2-(piperazin-1-yl)benzoic acid, a related compound, is given by the InChI code: 1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) .Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Applications

- Antibacterial Efficacy : Compounds containing the piperazine moiety linked with nitro-substituted benzofuran derivatives demonstrated significant antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. Specifically, a derivative showcased enhanced biofilm inhibition activities compared to Ciprofloxacin, indicating potential for treating bacterial infections resistant to conventional treatments (Mekky & Sanad, 2020).

- Antituberculosis Activity : A study on analogues of a lead anti-tuberculosis compound, where modifications aimed to increase bioavailability, retained strong activity against tuberculosis. These findings underscore the potential of nitrofuran derivatives in developing new antituberculosis drugs with improved pharmacokinetic profiles (Tangallapally et al., 2006).

Antileishmanial Activity

- Leishmania Major Inhibition : The synthesis of 5-nitrofuran-2-y1-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents demonstrated very good activity against both promastigote and amastigote forms of Leishmania major, offering a promising direction for the development of new antileishmanial agents (Tahghighi et al., 2011).

Synthesis of Complex Molecules

- Cycloaddition Reactions : The efficient synthesis of spiro[benzofuran-2(3H),2'-piperazine] ring systems via cycloaddition reactions of hydroxamic esters represents a notable application in organic synthesis, contributing to the diversification of molecular scaffolds for pharmaceutical development (Miknis & Williams, 1993).

Potential in Medical Imaging

- Imaging of Low pH Regions and Lipid Membranes : A novel fluorescent dye based on the NBD moiety attached to a piperazine scaffold demonstrated the capability to image low pH regions and lipid membranes in living cells, highlighting its utility in biological and medical imaging applications (de Almeida et al., 2021).

Drug Development Applications

- Dual Antidepressant Drugs : Derivatives designed for dual action at serotonin receptors and serotonin transporter, incorporating piperazine and benzothiophene, showed promising results in vitro for 5-HT(1A) receptor affinity and serotonin reuptake inhibition. These findings are significant for the development of new antidepressants with potentially improved efficacy and safety profiles (Silanes et al., 2004).

Mécanisme D'action

Mode of Action

It is known that nitrobenzoic acid derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

It is known that nitrobenzoic acid derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-Nitro-2-(Piperazin-1-yl)benzoate. Specific studies on how environmental factors influence this compound are currently lacking .

Propriétés

IUPAC Name |

methyl 5-nitro-2-piperazin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-19-12(16)10-8-9(15(17)18)2-3-11(10)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZUYRBYEKFTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2905046.png)

![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)

![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)

![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)